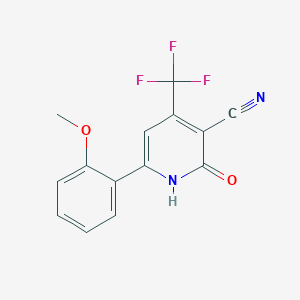

2-Hydroxy-6-(2-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile

Description

2-Hydroxy-6-(2-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile is a nicotinonitrile derivative characterized by:

- Position 2: Hydroxyl (-OH) group.

- Position 4: Trifluoromethyl (-CF₃) group.

- Position 6: 2-Methoxyphenyl substituent.

Properties

IUPAC Name |

6-(2-methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2O2/c1-21-12-5-3-2-4-8(12)11-6-10(14(15,16)17)9(7-18)13(20)19-11/h2-6H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPCVEAZTCLLGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=C(C(=O)N2)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(2-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of 2-methoxyphenyl with a trifluoromethylated pyridine derivative in the presence of a palladium catalyst. The reaction conditions require a base, such as potassium carbonate, and a suitable solvent, like toluene or water, under reflux conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and optimized reaction conditions can help achieve higher yields and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the nitrile group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Addition: Electrophilic addition reactions can be facilitated by strong acids or Lewis acids.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted pyridines.

Addition: Formation of adducts with electrophiles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of new materials and catalysts.

Biology: In biological research, 2-Hydroxy-6-(2-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile has shown potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine: The compound's biological activity has been explored for its potential therapeutic applications. It has been investigated for its antiviral, anti-inflammatory, and anticancer properties . Its ability to modulate biological pathways makes it a promising candidate for the development of new medications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties are leveraged to create products with enhanced performance and durability.

Mechanism of Action

The mechanism by which 2-Hydroxy-6-(2-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the hydroxyl and methoxy groups contribute to its solubility and bioavailability. The nitrile group plays a crucial role in its reactivity and ability to form covalent bonds with biological targets.

Comparison with Similar Compounds

Key Structural Features

The table below compares substituents and molecular properties of the target compound with structurally related nicotinonitriles:

Functional Implications

- The trifluoromethyl group at position 4 is electron-withdrawing, increasing metabolic stability and altering electronic properties of the aromatic system . Position 6 Modifications: Replacing 2-methoxyphenyl with thienyl (as in ) reduces steric bulk but may decrease lipophilicity, impacting membrane permeability .

Synthetic Accessibility :

Pharmacological and Physicochemical Properties

Cytotoxic Activity

Nicotinonitrile derivatives exhibit cytotoxic effects against cancer cell lines. For example:

- Compound 8 (4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)nicotinonitrile) showed IC₅₀ values of 1.2–3.8 µM against HeLa and MCF-7 cells .

- The target compound’s trifluoromethyl group may enhance cytotoxicity by improving cellular uptake or target engagement, though direct data are lacking .

Kinase Inhibition Potential

- MNK1 inhibitors like 9h and 10h () demonstrate sub-micromolar inhibitory activity, attributed to their methoxy and bromo substituents. The target compound’s hydroxyl group could offer similar or improved potency due to stronger hydrogen-bond donor capacity .

Biological Activity

2-Hydroxy-6-(2-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile, identified by its CAS number 439097-26-4, is a compound of interest due to its potential biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and other therapeutic effects based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 270.23 g/mol. The structure features a trifluoromethyl group, which is known to enhance biological activity in various compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds in the nicotinonitrile family. For instance, Schiff base derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MIC) for some derivatives range from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus faecalis, indicating a bactericidal mechanism that involves inhibiting protein synthesis and nucleic acid production .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | MIC (μM) | Mechanism of Action |

|---|---|---|---|

| Schiff Base 1 | Staphylococcus aureus | 15.625 | Inhibition of protein synthesis |

| Schiff Base 2 | Enterococcus faecalis | 62.5 | Nucleic acid inhibition |

| Schiff Base 3 | MRSA | 62.216 | Biofilm inhibition |

Case Studies and Research Findings

- Study on Biofilm Inhibition : A study evaluated the effectiveness of various nicotinonitriles against biofilms formed by MRSA and E. coli. The results indicated that certain derivatives significantly reduced biofilm formation, suggesting that modifications at specific positions could enhance biofilm inhibitory activity .

- Structure-Activity Relationship (SAR) : Research has established that the presence of the trifluoromethyl group and hydroxyl substituents plays a crucial role in enhancing the biological activity of nicotinonitriles. Modifications to these groups can lead to improved efficacy against bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.